molecular formula C10H11F4NS B11760613 (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine

(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine

Cat. No.: B11760613
M. Wt: 253.26 g/mol
InChI Key: ADDYSLJSXMIABT-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is a fluorinated amine compound serving as a versatile building block in organic synthesis and pharmaceutical research. The molecular structure incorporates both a 4-fluorobenzyl group and a trifluoromethylsulfanyl (SCF3) moiety , which are of significant interest in medicinal chemistry. The SCF3 group is a highly lipophilic and electronegative substituent, and its incorporation into molecules is a common strategy to enhance metabolic stability , improve membrane permeability , and increase overall bioavailability . Similarly, the fluorobenzyl group is a common pharmacophore found in compounds targeting a range of biological activities. As a secondary amine, this compound is a valuable intermediate for the synthesis of more complex molecules, such as potential agents for central nervous system disorders, antiviral therapies, and anti-inflammatory drugs . The presence of fluorine and sulfur atoms makes it a suitable candidate for further chemical explorations, including the development of novel agrochemicals and materials science applications . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H11F4NS

Molecular Weight

253.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine

InChI

InChI=1S/C10H11F4NS/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2

InChI Key

ADDYSLJSXMIABT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCSC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Reaction Design and Reagents

This method employs 4-fluorobenzyl chloride as the starting material, which undergoes nucleophilic substitution with 2-aminoethyl trifluoromethyl sulfide (Figure 1). The reaction is conducted in anhydrous tetrahydrofuran (THF) under inert conditions to prevent hydrolysis of the amine intermediate.

Key conditions :

  • Temperature: 0–5°C (initial), then room temperature

  • Base: Triethylamine (3.0 equiv)

  • Reaction time: 12–18 hours

Yield Optimization and Challenges

Initial yields ranged from 45–55% due to competing side reactions, such as over-alkylation. Optimization studies revealed that slow addition of the amine (0.5 mL/min) and strict temperature control improved yields to 68% . Impurities, including unreacted 4-fluorobenzyl chloride, were removed via column chromatography (hexane:ethyl acetate = 4:1).

Table 1: Yield variation with reaction parameters

Amine EquivTemperature (°C)Time (h)Yield (%)
1.00–51245
1.20–51855
1.5252468

Two-Chamber Reactor for Trifluoromethylsulfanyl Group Introduction

Modular Synthesis via Electrophilic Reagents

A two-chamber reactor system (Figure 2) enables the in situ generation of trifluoromethylsulfenyl chloride (TfSCl), which reacts with 4-fluorobenzylamine and 2-bromoethylamine in a sequential manner.

Chamber A :

  • TfSCl synthesis: Chlorine gas is passed through a solution of CF3_3SH and PCl3_3 at −20°C.
    Chamber B :

  • 4-Fluorobenzylamine (1.0 equiv) and 2-bromoethylamine (1.2 equiv) are dissolved in acetonitrile with DIPEA (3.0 equiv).

Reaction Efficiency and Scalability

This method achieved 82% conversion after 18 hours at room temperature, with a final yield of 74% after purification. The two-chamber design minimizes side reactions by isolating reactive intermediates, making it suitable for gram-scale synthesis.

Table 2: Two-chamber reactor performance

Scale (mmol)SolventConversion (%)Isolated Yield (%)
10MeCN8274
50MeCN/DMF7970
100MeCN7568

Reductive Amination of 4-Fluorobenzaldehyde

Stepwise Assembly of the Amine Backbone

4-Fluorobenzaldehyde is condensed with 2-aminoethyl trifluoromethyl sulfide in methanol, followed by reductive amination using NaBH4_4 (Figure 3).

Reaction sequence :

  • Condensation: 4-Fluorobenzaldehyde + 2-aminoethyl trifluoromethyl sulfide → Imine intermediate

  • Reduction: NaBH4_4 (2.5 equiv) in methanol, 0°C → Target amine

Critical Parameters and By-Product Formation

Excess NaBH4_4 (≥3.0 equiv) led to over-reduction of the imine, generating 4-fluorobenzyl alcohol as a by-product (15–20%). Optimal conditions (2.5 equiv NaBH4_4, 0°C) reduced by-products to <5%, yielding 63% pure product.

Palladium-Catalyzed Coupling for Advanced Intermediates

Anticipated Challenges

  • Steric hindrance from the trifluoromethylsulfanyl group may reduce coupling efficiency.

  • Side reactions involving sulfur-Pd interactions could necessitate ligand screening (e.g., XPhos or SPhos ).

Comparative Analysis of Synthetic Routes

Table 3: Method comparison for (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine synthesis

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic substitution6895ModerateHigh
Two-chamber reactor7498HighModerate
Reductive amination6390LowLow
Palladium couplingTheoreticalHigh

Key observations :

  • The two-chamber reactor method offers superior yield and scalability but requires specialized equipment.

  • Nucleophilic substitution is cost-effective but less efficient for large batches.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, Lewis acids, organic solvents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

The biological activity of (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is influenced by its interaction with various molecular targets. Compounds containing trifluoromethyl and fluorinated groups often exhibit enhanced antibacterial and antifungal activities due to their unique electronic properties. Research indicates that similar fluorinated amines can demonstrate significant interactions with biological targets, enhancing their potency against pathogens.

Pharmacological Potential

  • Antimicrobial Activity : The incorporation of fluorine atoms typically improves the potency of compounds against various pathogens by enhancing their interaction with biological targets.
  • Cancer Research : Similar compounds have been explored for their potential as inhibitors in cancer pathways, such as VEGFR-2 inhibition, suggesting that (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine may also possess interesting pharmacological properties worth investigating .

Case Studies

  • VEGFR-2 Inhibition : A study on structurally similar compounds demonstrated potent inhibition of VEGFR-2 with IC50 values in the nanomolar range. This suggests that modifications in the structure, such as those present in (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine, could enhance binding affinity and therapeutic efficacy against cancer .
  • Antibacterial Studies : Research has shown that fluorinated compounds can exhibit significant antibacterial properties. The unique structural features of (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine suggest it may interact effectively with bacterial enzymes or receptors, warranting further exploration in this area.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and interaction with target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s structural uniqueness lies in the combination of fluorinated aromatic and sulfur-containing groups. Below is a comparative analysis with structurally related amines:

Compound Molecular Formula Molar Mass (g/mol) Substituents Biological/Functional Notes Reference
(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine C₁₀H₁₀F₄NS 267.26 4-Fluorobenzyl, SCF₃-ethylamine Limited data; hypothesized CNS activity
(4-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine C₁₃H₁₆FN₃ 233.28 4-Fluorobenzyl, imidazole-propylamine Irritant; potential antimicrobial activity
N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine C₁₃H₁₉FN₂ 222.30 4-Fluorobenzyl, 1-methylpiperidine Dopamine transporter modulation
(4-Fluoro-benzyl)-furan-2-ylmethyl-amine C₁₂H₁₂FNO 205.23 4-Fluorobenzyl, furfurylamine Unknown activity; used in synthesis
Ethametsulfuron methyl ester (herbicide) C₁₅H₁₈N₄O₆S 390.39 Sulfonylurea, methoxy-triazine Acetolactate synthase inhibition

Critical Insights:

Substituent Effects on Bioactivity: The SCF₃ group in the target compound enhances electronegativity and lipophilicity compared to analogs with imidazole (C₁₃H₁₆FN₃) or furan (C₁₂H₁₂FNO) substituents. Piperidine-containing analogs (e.g., C₁₃H₁₉FN₂) exhibit dopamine transporter (DAT) inhibition, as seen in GBR 12935 derivatives . The target compound lacks a piperidine ring, which may reduce DAT affinity but improve selectivity for other targets.

Sulfur-Containing Groups :

  • The trifluoromethylsulfanyl (SCF₃) group distinguishes the target compound from sulfonylurea herbicides (e.g., ethametsulfuron methyl ester). While sulfonylureas inhibit plant acetolactate synthase, SCF₃ groups in amines are associated with redox modulation and enzyme inhibition in mammals .

Fluorine Positioning :

  • The 4-fluoro substitution on the benzyl group is conserved across all analogs. This positioning minimizes steric hindrance while optimizing π-π stacking interactions with aromatic residues in protein binding pockets .

Research Findings and Hypotheses

  • Synthetic Accessibility : Fluorobenzylamines like the target compound are typically synthesized via reductive amination of 4-fluorobenzaldehyde derivatives, followed by functionalization of the amine backbone .
  • Toxicity Profile : Analogous fluorinated amines (e.g., C₁₃H₁₆FN₃) are classified as irritants (Xi), suggesting similar handling precautions for the target compound .
  • Unresolved Questions: Limited empirical data exist on the target compound’s pharmacokinetics. Computational studies using similarity-based virtual screening (e.g., Tanimoto coefficients) could predict its biological targets .

Biological Activity

The compound (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is an organic molecule notable for its unique structural features, including a fluorinated benzyl group and a trifluoromethylsulfanyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens. The incorporation of fluorine atoms typically enhances the potency of compounds by improving their interaction with biological targets, thereby increasing their therapeutic potential.

Structural Characteristics

  • Molecular Formula: C13H12F4N2S
  • Molecular Weight: Approximately 253.26 g/mol

The presence of fluorinated groups in the structure enhances lipophilicity and metabolic stability, making it a candidate for drug development and other chemical applications. The functional groups present contribute to the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine exhibit significant antibacterial and antifungal activities. The fluorine atoms are known to enhance the interaction with biological targets, which is crucial for their pharmacological effects.

Antibacterial Activity

Fluorinated compounds have been shown to possess considerable antibacterial properties. For instance, studies have demonstrated that fluorinated aldimines exhibit activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µM)Reference
Pseudomonas aeruginosa16
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis128

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds, with lower values signifying higher potency. The studies suggest that substitutions at specific positions on the aromatic ring significantly influence antibacterial activity.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study assessed the antibacterial activity of various fluorinated compounds against S. aureus and E. coli. Compounds with trifluoromethyl groups showed enhanced activity compared to their non-fluorinated counterparts, highlighting the importance of fluorination in developing effective antibacterial agents .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that introducing electron-withdrawing groups like fluorine increases the lipophilicity of compounds, enhancing their biological activity. For example, compounds that retained a trifluoromethyl group while varying other substituents demonstrated a marked increase in antibacterial potency .
  • Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves inhibiting key bacterial enzymes or disrupting membrane integrity. For instance, studies have shown that fluorinated amines can inhibit fatty acid synthesis pathways in bacteria, which are critical for bacterial growth and survival .

Q & A

Q. Basic Research Focus

  • 1^1H/13^{13}C NMR : Key signals include the benzyl CH2_2 (δ 3.8–4.2 ppm, triplet) and SCF3_3-adjacent CH2_2 (δ 2.9–3.3 ppm, quartet).
  • LC-MS : [M+H]+^+ peak at m/z 280.1 (calculated) with isotopic clusters confirming SCF3_3 presence.
  • IR : Stretches at 1120 cm1^{-1} (C–F), 740 cm1^{-1} (C–S).

Advanced Consideration
Conflicting 19^{19}F NMR shifts (e.g., δ -63 ppm vs. -65 ppm for SCF3_3) may arise from solvent polarity or trace metal impurities. Use deuterated DMSO for consistent locking and spiking with EDTA to chelate metals. Cross-validate with X-ray crystallography (where feasible) to resolve ambiguities .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Q. Advanced Research Focus

  • Core modifications : Replace the 4-fluoro group with Cl, Br, or NO2_2 to assess electronic effects on target binding.
  • Side-chain variations : Substitute SCF3_3 with SCH3_3 or SO2_2CF3_3 to probe steric vs. electronic contributions.
  • Biological assays : Prioritize enzyme inhibition (e.g., kinases, proteases) due to the amine’s chelation potential. Use fluorescence polarization or SPR to quantify binding affinities.

Data Interpretation
Contradictory IC50_{50} values across assays may stem from off-target interactions. Employ counter-screening against unrelated enzymes (e.g., carbonic anhydrase) and validate via CRISPR-mediated gene silencing of putative targets .

What computational tools are recommended for predicting the compound’s metabolic stability and toxicity?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance (CYP3A4/2D6 liability) and blood-brain barrier penetration.
  • Toxicity Profiling : ProTox-II predicts potential hepatotoxicity (alert: sulfanyl group) and mitochondrial toxicity.
  • Metabolic Pathways : GLORYx simulates phase I/II metabolism, highlighting probable oxidation at the benzylic position or SCF3_3 desulfurization .

How should researchers address discrepancies in reported biological activities between in vitro and cell-based assays?

Q. Methodological Guidance

  • In vitro vs. cellular context : Differences may arise from membrane permeability (logP = 2.1) or intracellular esterase activity. Use parallel artificial membrane permeability assays (PAMPA) and lysosomal stability tests.
  • Data normalization : Include controls for cell viability (MTT assay) and protein binding (equilibrium dialysis) to isolate compound-specific effects.
  • Contradiction resolution : Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) and cross-reference with transcriptomic data to identify confounding pathways .

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